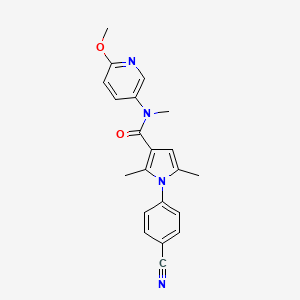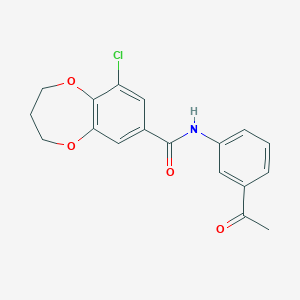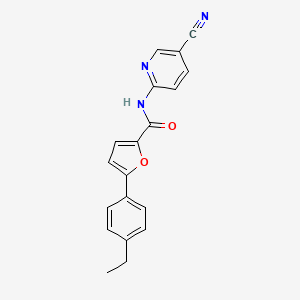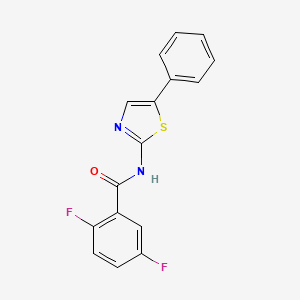
1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide is a chemical compound with potential therapeutic applications. It is a pyrrole-based compound that has been studied for its effects on various biological systems.
Mécanisme D'action
The mechanism of action of 1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. It has also been shown to modulate the activity of certain signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as the growth of cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide is its potential as a therapeutic agent for inflammatory diseases and cancer. However, its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, more research is needed to determine its safety and efficacy in vivo.
Orientations Futures
Future research on 1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide could focus on its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular disease. It could also be studied in combination with other compounds to enhance its therapeutic effects. Additionally, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide involves the reaction of 1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)pyrrole-2-carboxamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with trifluoroacetic acid to remove the trimethylsilyl protecting group, yielding the final product.
Applications De Recherche Scientifique
1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide has been studied for its potential therapeutic applications in various biological systems. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-14-11-19(15(2)25(14)17-7-5-16(12-22)6-8-17)21(26)24(3)18-9-10-20(27-4)23-13-18/h5-11,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGZZKRMLHJDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C(=O)N(C)C3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-cyanophenyl)-N-(6-methoxypyridin-3-yl)-N,2,5-trimethylpyrrole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7682866.png)

![4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7682891.png)
![2-(6-Methoxy-1-benzofuran-3-yl)-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone](/img/structure/B7682898.png)
![2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7682900.png)
![2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7682904.png)


![N-(2-methylpropyl)-2-[[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7682921.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide](/img/structure/B7682925.png)
![1-[2-(6-Azaspiro[3.4]octan-6-yl)ethyl]-5-nitropyridin-2-one](/img/structure/B7682928.png)
![2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B7682934.png)
![3-[2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7682951.png)
